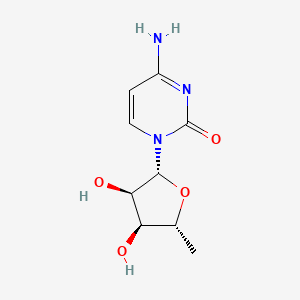

5'-Deoxycytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is structurally similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .

Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .

Analyse Des Réactions Chimiques

Types of Reactions: 5’-Deoxycytidine undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated at the C5’ position of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP).

Oxidation and Reduction: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine (5-hmdC), 5-formyl-2’-deoxycytidine (5-fodC), and 5-carboxyl-2’-deoxycytidine (5-cadC).

Common Reagents and Conditions:

Phosphorylation: Deoxycytidine kinase and ATP are commonly used for phosphorylation reactions.

Major Products:

Applications De Recherche Scientifique

5’-Deoxycytidine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.

Biology: It plays a role in DNA synthesis and repair, making it essential for studying genetic processes.

Industry: It is used in the production of nucleoside analogs for therapeutic applications.

Mécanisme D'action

5’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can be phosphorylated to form dCMP, which is further converted to dUMP and dTMP, essential precursors for DNA synthesis . In the case of its analog, 5-aza-2’-deoxycytidine, it inhibits DNA methyltransferase, leading to DNA hypomethylation and reactivation of tumor suppressor genes .

Comparaison Avec Des Composés Similaires

Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.

5-aza-2’-deoxycytidine (decitabine): An analog used in cancer therapy.

5-hydroxymethyl-2’-deoxycytidine (5-hmdC): An oxidation product involved in DNA demethylation.

Uniqueness: 5’-Deoxycytidine is unique due to its role in DNA synthesis and repair, as well as its potential to be modified into various analogs with therapeutic applications. Its ability to be phosphorylated and converted into essential DNA precursors highlights its importance in genetic and biochemical research .

Propriétés

Numéro CAS |

55732-41-7 |

|---|---|

Formule moléculaire |

C9H13N3O4 |

Poids moléculaire |

227.22 g/mol |

Nom IUPAC |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

HLPAJQITBMEOML-XVFCMESISA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

SMILES canonique |

CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)

![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)

![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)

![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)

![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)